Cas no 1079652-68-8 (7-Chloro-3-(chloromethyl)isoquinoline)

7-Chloro-3-(chloromethyl)isoquinoline 化学的及び物理的性質
名前と識別子
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- 7-chloro-3-(chloromethyl)isoquinoline
- BS-53254
- E84964
- 1079652-68-8
- DB-429062
- DWZTUNJPLVGHJO-UHFFFAOYSA-N
- SCHEMBL3637489
- 7-Chloro-3-(chloromethyl)isoquinoline
-
- インチ: 1S/C10H7Cl2N/c11-5-10-4-7-1-2-9(12)3-8(7)6-13-10/h1-4,6H,5H2
- InChIKey: DWZTUNJPLVGHJO-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=CC(CCl)=NC=C2C=1
計算された属性
- せいみつぶんしりょう: 210.9955546g/mol
- どういたいしつりょう: 210.9955546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 12.9
7-Chloro-3-(chloromethyl)isoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM242877-1g |
7-Chloro-3-(chloromethyl)isoquinoline |
1079652-68-8 | 97% | 1g |
$414 | 2023-11-25 | |
Aaron | AR00LMJH-100mg |
7-Chloro-3-(chloromethyl)isoquinoline |
1079652-68-8 | 97% | 100mg |
$87.00 | 2025-02-12 | |
Chemenu | CM242877-250mg |
7-Chloro-3-(chloromethyl)isoquinoline |
1079652-68-8 | 97% | 250mg |
$156 | 2023-11-25 | |
eNovation Chemicals LLC | Y1229490-1g |
7-chloro-3-(chloromethyl)isoquinoline |
1079652-68-8 | 95% | 1g |
$400 | 2025-02-19 | |
eNovation Chemicals LLC | Y1229490-1g |
7-Chloro-3-(chloromethyl)isoquinoline |
1079652-68-8 | 95% | 1g |
$750 | 2024-06-03 | |
Chemenu | CM242877-1g |
7-Chloro-3-(chloromethyl)isoquinoline |
1079652-68-8 | 97% | 1g |
$688 | 2021-08-04 | |
Alichem | A189007979-1g |
7-Chloro-3-(chloromethyl)isoquinoline |
1079652-68-8 | 97% | 1g |
$604.86 | 2023-09-04 | |
Chemenu | CM242877-100mg |
7-Chloro-3-(chloromethyl)isoquinoline |
1079652-68-8 | 97% | 100mg |
$92 | 2023-11-25 | |
1PlusChem | 1P00LMB5-1g |
7-chloro-3-(chloromethyl)isoquinoline |
1079652-68-8 | 97% | 1g |
$345.00 | 2023-12-26 | |
1PlusChem | 1P00LMB5-100mg |
7-chloro-3-(chloromethyl)isoquinoline |
1079652-68-8 | 97% | 100mg |
$77.00 | 2023-12-26 |
7-Chloro-3-(chloromethyl)isoquinoline 関連文献
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1. Book reviews
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
7-Chloro-3-(chloromethyl)isoquinolineに関する追加情報
Comprehensive Analysis of 7-Chloro-3-(chloromethyl)isoquinoline (CAS No. 1079652-68-8): Properties, Applications, and Industry Trends
7-Chloro-3-(chloromethyl)isoquinoline (CAS No. 1079652-68-8) is a specialized heterocyclic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. As a chlorinated isoquinoline derivative, it serves as a critical building block for synthesizing bioactive molecules. The presence of both chloro and chloromethyl functional groups enhances its reactivity, making it valuable for cross-coupling reactions and drug intermediate preparation.
Recent studies highlight the growing demand for isoquinoline-based compounds in small-molecule drug discovery, particularly for targeting protein-protein interactions. Researchers are exploring 7-Chloro-3-(chloromethyl)isoquinoline as a precursor for kinase inhibitors and antimicrobial agents, aligning with the industry's focus on antibiotic resistance solutions. Its molecular weight (212.08 g/mol) and lipophilicity (LogP ~2.3) make it suitable for blood-brain barrier penetration studies.
The compound's synthetic versatility is evidenced by its use in palladium-catalyzed reactions, where the chloromethyl group enables selective functionalization. This property addresses the pharmaceutical industry's need for late-stage diversification strategies. Analytical data shows 7-Chloro-3-(chloromethyl)isoquinoline exhibits excellent stability under ambient storage conditions, with HPLC purity typically exceeding 98%.
Environmental considerations have driven innovation in green chemistry applications for this compound. Recent patents disclose solvent-free methods for its scale-up production, reducing waste generation. The European Chemicals Agency (ECHA) has classified similar chloromethyl-substituted compounds as requiring proper handling protocols, emphasizing the importance of industrial safety standards during manufacturing.
Market analysis reveals increasing supplier listings for CAS No. 1079652-68-8, particularly from custom synthesis providers in Asia and North America. The compound's price volatility reflects supply chain dynamics for halogenated intermediates. Quality specifications typically require NMR (1H/13C) and mass spectrometry confirmation, with residual solvent levels controlled per ICH guidelines.
Emerging applications include its use in fluorescent probes for cellular imaging, leveraging the isoquinoline core's photophysical properties. This aligns with the bioimaging technology boom, where researchers search for small-molecule fluorophores with improved quantum yields. The compound's structure-activity relationships are being mapped through computational QSAR modeling approaches.
Regulatory landscapes are evolving for halogenated pharmaceuticals, with particular scrutiny on process-related impurities. Manufacturers of 7-Chloro-3-(chloromethyl)isoquinoline must document genotoxic risk assessment data per EMA requirements. This has spurred development of improved crystallization techniques to control polymorphic forms and ensure batch-to-batch consistency.
The compound's patent landscape shows activity in anticancer drug formulations, with specific claims covering its use in combination therapies. Analytical method development focuses on HPLC-UV and LC-MS techniques for impurity profiling, addressing the industry's need for quality-by-design approaches. Thermal analysis (DSC/TGA) confirms its melting point range of 89-92°C with good thermal stability below 150°C.
Recent publications describe novel microwave-assisted synthesis routes that improve atom economy while reducing reaction times. These advancements respond to the chemical industry's push toward sustainable manufacturing practices. The compound's crystal structure has been resolved via X-ray diffraction, revealing important molecular packing characteristics that influence formulation development.
Supply chain professionals note increasing just-in-time inventory demand for 7-Chloro-3-(chloromethyl)isoquinoline, driven by contract research organizations engaged in fragment-based drug discovery. Storage recommendations typically specify desiccated conditions at 2-8°C to maintain long-term stability, with special consideration for its moisture sensitivity.
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